1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-methylidenepiperidin-1-yl)-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-4-3-7-15(10-11)13(16)8-12-5-2-6-14-9-12/h2,5-6,9H,1,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKZCTRQEBSRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Catalytic Systems
Palladium-mediated coupling between halogenated precursors and organometallic reagents is a cornerstone of modern heterocyclic chemistry. For 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, a plausible pathway involves coupling a brominated piperidine derivative with a pyridin-3-yl ethanone precursor.
Example Protocol (Adapted from):
- Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%).
- Ligand: Tri-tert-butylphosphonium tetrafluoroborate (5 mol%).
- Solvent: Anhydrous toluene.
- Conditions: 40°C for 16 hours under nitrogen.
- Yield: ~70–80% after column chromatography.
This method avoids hazardous oxidants like peroxides and leverages air-stable catalysts, enhancing scalability.
Intermediate Isolation
The synthesis of 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol (a model intermediate) highlights the importance of isolating enol ethers or acetylides before ketonization. For the target compound, analogous intermediates may include:
- 1-(6-Methylpyridin-3-yl)ethanone : Synthesized via Friedel-Crafts acylation or Grignard addition to pyridine-3-carbonitrile.
- 3-Bromo-3-methylidenepiperidine : Prepared via bromination of piperidone followed by Knoevenagel condensation.
Nucleophilic Acyl Substitution Approaches
Ketone Activation and Displacement
Activation of the ethanone carbonyl group as an enolate or iminium ion facilitates nucleophilic attack by piperidine derivatives. Source demonstrates this using cyanothioacetamide and piperidinium acetate under reflux:
General Procedure (Adapted from):
- React sodium 3-oxoprop-1-en-1-olate with cyanothioacetamide in piperidinium acetate/acetic acid.
- Reflux for 10 minutes, then cool to precipitate the product.
- Purify via recrystallization (DMF/water).
Applied to the target compound, 2-(pyridin-3-yl)ethan-1-one could be treated with 3-methylidenepiperidine hydrochloride in the presence of a base like KOH.
Solvent and Base Optimization
- Solvent: DMF or THF enhances enolate stability.
- Base: Potassium hydroxide (1 equiv) maximizes nucleophilicity without over-dehydration.
- Yield: ~50–60% (estimated).
Knoevenagel Condensation for Methylidene Formation
Piperidine Functionalization
The 3-methylidene group on piperidine is introduced via Knoevenagel condensation of piperidin-3-one with formaldehyde or paraformaldehyde.
- Heat piperidin-3-one (1 equiv) with paraformaldehyde (1.2 equiv) in acetic acid.
- Add ammonium acetate as a catalyst.
- Reflux for 6 hours, then isolate via distillation.
Coupling to Pyridin-3-yl Ethanone
The methylidenepiperidine is then coupled to 2-(pyridin-3-yl)ethan-1-one via Mitsunobu or Steglich esterification, though direct alkylation may suffice.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Palladium Coupling | 75 | 98 | Moderate | High |
| Nucleophilic Acyl | 55 | 95 | Low | Moderate |
| Knoevenagel | 80 | 97 | High | High |
Palladium coupling offers superior scalability, while Knoevenagel condensation maximizes yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for treating various conditions.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one would involve its interaction with specific molecular targets, such as:
Receptors: Binding to receptors and modulating their activity.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly those containing pyridin-3-yl ethanone frameworks. Below is a detailed comparison based on substituents, biological activities, and synthesis methods.
Pyridine-Based CYP51 Inhibitors
- UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] and UDD [N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine] are non-azolic CYP51 inhibitors effective against Trypanosoma cruzi. Both compounds exhibit activity comparable to posaconazole, a clinical antifungal agent .
- Comparison : The target compound’s methylidenepiperidine group may alter steric and electronic interactions with CYP51 compared to UDO/UDD’s piperazine and trifluoromethylphenyl substituents. This could modulate binding affinity or resistance profiles.
1,2,4-Triazole Derivatives with Antifungal Activity
- (Z)-5a4 and (Z)-5b2: These triazole-oxime ether derivatives (e.g., 5a4: EC50 = 0.27–11.39 mg/L against R. solani, P. infestans) demonstrate broad-spectrum fungicidal activity via CYP51 inhibition. Their pyridin-3-yl ethanone backbone is critical for target recognition .
- Comparison: The target compound lacks the triazole-oxime moiety but retains the pyridin-3-yl ethanone core.
Adamantyl Ethanone Pyridyl Derivatives
- 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one and related analogs are selective inhibitors with enhanced metabolic stability due to the adamantyl group’s hydrophobicity and steric bulk .
- Comparison : The methylidenepiperidine substituent in the target compound may offer a balance between rigidity and solubility, contrasting with adamantyl’s extreme hydrophobicity.
Benzoxazole and Thiadiazole Derivatives
- 2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one (CAS 51425-13-9) and 1,3,4-thiadiazole derivatives (e.g., EC50 = 0.12 mg/L for S. sclerotiorum) highlight the role of heterocyclic substituents in optimizing antimicrobial activity .
Structural and Functional Analysis
Key Structural Features
Biological Activity
1-(3-Methylidenepiperidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- Structural Features : The compound features a piperidine ring, a pyridine moiety, and an enone functional group, contributing to its diverse biological interactions.
This compound exhibits various biological activities, primarily through interactions with neurotransmitter systems and enzyme inhibition. The compound has been studied for its effects on:
- Cholinergic Receptors : It may act as an agonist at nicotinic receptors, influencing neuronal excitability and synaptic transmission.
- Kinase Inhibition : Preliminary studies suggest potential inhibition of specific kinases involved in cell signaling pathways, which could impact cancer cell proliferation.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives related to this compound. The findings indicated that certain modifications enhance potency against various cancer cell lines. The compound showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting significant cytotoxicity.
Neuroprotective Effects
Research conducted by the Neuroscience Letters journal highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The study found that these compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic applications in conditions like Alzheimer’s disease.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (Breast Cancer) | 5.0 | Journal of Medicinal Chemistry |
| 1-Pyridin-3-yl ethanone | Kinase Inhibition | 10.0 | Bioorganic & Medicinal Chemistry |
| 2-(Pyridin-3-yl)ethan-1-one | Neuroprotective | 15.0 | Neuroscience Letters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
